3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide
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Overview
Description
3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of dichloro groups on the benzene ring and a cyano group attached to a methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1-cyano-1-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(1-dimethylamino)cyclohexylmethylbenzamide (AH-7921): A designer opioid with similar structural features but different biological activity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with distinct chemical properties and applications
Uniqueness
3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide is unique due to the presence of the cyano group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other dichlorobenzamide derivatives and makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-dichloro-N-(2-cyanobutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-3-12(2,7-15)16-11(17)8-4-5-9(13)10(14)6-8/h4-6H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDAIYAWKLLPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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